Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate is a chemical compound with the CAS Number: 2377033-06-0 . It has a molecular weight of 312.8 . The compound is stored at a temperature of 4°C and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-10(9-19)7-18(4)12-6-16-5-11(15)17-12/h5-6,10H,7-9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound has a molecular weight of 312.8 . It is stored at a temperature of 4°C and is in powder form . Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Chemical Reactions
Tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex molecules. For instance, it has been utilized in the acid-catalyzed rearrangement of 3-aza-8-oxatricyclo[3.2.1.02,4]octan-6-one acetals, leading to the stereoselective synthesis of 3-amino-3-deoxy-D-altrose derivatives. This process demonstrates its utility in synthesizing protected amines and further conversion to valuable sugar analogs (Nativi, Reymond, & Vogel, 1989).
Moreover, this compound has been implicated in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids. This synthesis showcases its role in introducing fluorinated acetic acid anhydrides to produce pyrazoles on a large scale, indicating its potential in medicinal chemistry and material science applications (Iminov et al., 2015).
Pharmacological Applications
In pharmacological research, derivatives of this compound have been explored for various biological activities. Notably, pyrazole derivatives synthesized from this compound have been evaluated as inhibitors of photosynthetic electron transport. These studies underline the compound's potential in developing herbicides or studying photosynthetic mechanisms (Vicentini et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyrazin-2-yl)-methylamino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-9(8-18)17(4)11-6-15-5-10(14)16-11/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOLBOAAVMNGKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)C2=CN=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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